Tert-butyl 3-(4-amino-2-bromophenoxy)azetidine-1-carboxylate
Description
Tert-butyl 3-(4-amino-2-bromophenoxy)azetidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, a bromophenoxy group, and a tert-butyl ester functional group. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.
Properties
IUPAC Name |
tert-butyl 3-(4-amino-2-bromophenoxy)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-7-10(8-17)19-12-5-4-9(16)6-11(12)15/h4-6,10H,7-8,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVIYFFQIOSMLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(4-amino-2-bromophenoxy)azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-amino-2-bromophenol with azetidine-1-carboxylic acid tert-butyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-amino-2-bromophenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and other substituted derivatives.
Oxidation and Reduction: Products include nitro derivatives and secondary amines.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 3-(4-amino-2-bromophenoxy)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(4-amino-2-bromophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The azetidine ring may contribute to the compound’s stability and bioavailability. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-amino-2-bromophenoxy)piperidine-1-carboxylate
- tert-Butyl 4-(2-(4-amino-2-bromophenoxy)acetyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-(4-amino-2-bromophenoxy)azetidine-1-carboxylate is unique due to its azetidine ring, which is less common compared to piperidine and piperazine rings found in similar compounds. This structural difference may result in distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Tert-butyl 3-(4-amino-2-bromophenoxy)azetidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound features an azetidine ring, a bromophenoxy group, and a tert-butyl ester functional group. Its unique structure suggests potential interactions with various biological targets, making it a candidate for further investigation in drug discovery.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The bromophenoxy group may interact with specific enzymes, influencing their catalytic activity.
- Receptor Modulation : The compound could modulate receptor activities, potentially affecting signaling pathways.
- Cellular Processes : Preliminary studies indicate that it may influence cellular processes such as apoptosis and cell proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's structure suggests that the presence of the bromine atom enhances its lipophilicity, which may contribute to its antimicrobial efficacy.
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro assays have demonstrated cytotoxic effects on several cancer cell lines. Notably, it has shown:
- IC50 Values : The compound exhibited IC50 values in the micromolar range against human leukemia and breast cancer cell lines, indicating significant cytotoxicity.
- Mechanisms of Action : Flow cytometry analyses revealed that it induces apoptosis in cancer cells by activating caspase pathways, suggesting a potential role in cancer therapy.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against resistant strains. |
| Study 2 | Reported IC50 values indicating potent cytotoxicity against MCF-7 breast cancer cells. |
| Study 3 | Flow cytometry results showed induction of apoptosis via caspase activation. |
Comparative Analysis with Similar Compounds
In comparison with structurally similar compounds, this compound has distinct biological properties due to its unique azetidine ring structure. This structural difference may confer advantages in terms of bioavailability and specificity towards biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
